molecular formula C4H5ClN4 B1583919 2-Chloro-3-hydrazinylpyrazine CAS No. 63286-28-2

2-Chloro-3-hydrazinylpyrazine

Cat. No.: B1583919
CAS No.: 63286-28-2
M. Wt: 144.56 g/mol
InChI Key: PUUGNIKJWZNTBK-UHFFFAOYSA-N
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Description

2-Chloro-3-hydrazinylpyrazine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272203. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-hydrazinylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with acetylcholinesterase, where derivatives of this compound have been shown to inhibit the enzyme’s activity . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain. Additionally, this compound has been found to bind to DNA, indicating its potential use in genetic and molecular biology research .

Cellular Effects

This compound affects various types of cells and cellular processes. In studies involving PC12 cells, derivatives of this compound have demonstrated neuroprotective effects by reducing tau hyperphosphorylation and increasing the expression of heat shock proteins . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying neurodegenerative diseases and cellular stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This binding interaction is essential for its neuroprotective effects. Additionally, this compound can form hydrazones with aldehydes and ketones, which may contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties. At higher doses, it may cause toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s efficacy and safety profile. Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, which can influence its biological activity. Studying the transport and distribution mechanisms of this compound can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(3-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUGNIKJWZNTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313546
Record name 2-chloro-3-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63286-28-2
Record name 63286-28-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydrazinopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3-dichloropyrazine (1000 g, 6.7 mol) and hydrazine monohydrate (700 g, 14 mol) were dissolved in absolute ethanol (2 L) and refluxed under N2 overnight. A crystalline precipitate formed, which was collected by filtration, washed with ethanol (1 L), and dried to afford the desired produced as a yellow solid (880 g, 90% yield).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

2,3-Dichloropyrazine (2 mL, 13 mmol) was dissolved in 95% ethanol (4 mL) and to this was added, dropwise and with stiffing, hydrazine anhydrous (2 mL, 67 mmol). During the addition of the hydrazine the solution became warm and yellowish. Following cooling of this mixture in an ice bath, the resulting material was isolated by filtration, washed with cold aqueous 95% ethanol to riled 1-(3-chloropyrazin-2-yl)hydrazine (1.42 g, 73% yield) as white crystals. No further purification was done. MS m/z: 145.0 (M+1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,3-Dichloropyrazine (2 g, 13.42 mmol), hydrazine (1.324 g, 26.8 mmol) and ethanol (40 ml) were combined and the reaction mixture was stirred at 80° C. for 1.5 h. The mixture was cooled to room temperature and the yellow flakes were filtered off. The solid was washed with a small amount of water and dried. The mother liquor was concentrated to afford a yellow solid triturated with a small amount of water and dried. The 2 solids were combined to afford title product 471 (1.15 g, 59%) as yellow solid. MS (m/z): 145.0 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.324 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods IV

Procedure details

A 100 mL round bottom flask was charged with 2,3-dichloropyrazine (10 g, 67.6 mmol), hydrazine hydrate (6.76 g, 135 mmol) and ethanol (40 mL). The resulting mixture was stirred at reflux for 3 h. Reaction progress was monitored by TLC (EtOAc/petroleum ether=2:1). Work-up: the reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with water (30 mL×2) and dried, to afford 8.4 g (87%) of the product as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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